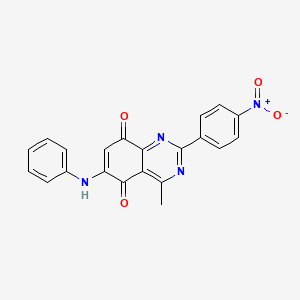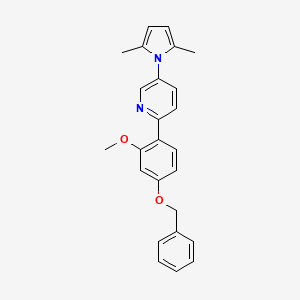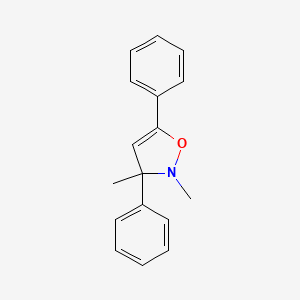
2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole typically involves a [3+2] cycloaddition reaction between nitrile oxides and dipolarophiles. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach involves the use of α,α-dicyanoolefins reacting with hydroxylamine to afford 2,3-dihydroisoxazoles under mild and environmentally benign conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and metal-free synthetic routes are often emphasized to minimize environmental impact and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroisoxazole ring to an isoxazole ring.
Reduction: Reduction reactions can lead to the formation of different hydroxy-isoxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted isoxazoles, hydroxy-isoxazoles, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential antiviral and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to the inhibition of viral enzymes, such as reverse transcriptase, which prevents viral replication . The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
- 3,5-Diphenylisoxazole
- 2,3-Dimethylisoxazole
- 3,5-Diphenyl-2,3-dihydroisoxazole
Comparison: 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3,5-diphenylisoxazole, the presence of methyl groups at the 2 and 3 positions enhances its stability and reactivity. Additionally, the dihydroisoxazole ring in this compound provides a different set of chemical reactivity compared to fully aromatic isoxazoles .
Propiedades
Número CAS |
62772-79-6 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
2,3-dimethyl-3,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C17H17NO/c1-17(15-11-7-4-8-12-15)13-16(19-18(17)2)14-9-5-3-6-10-14/h3-13H,1-2H3 |
Clave InChI |
OYKLTBXJLDISKW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(ON1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


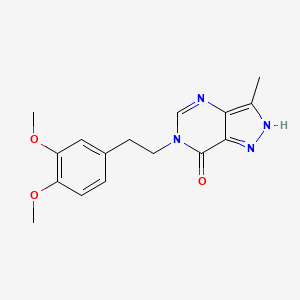
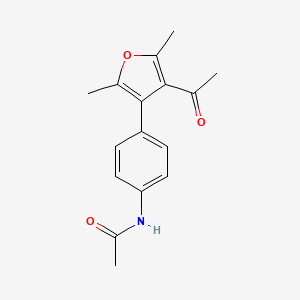

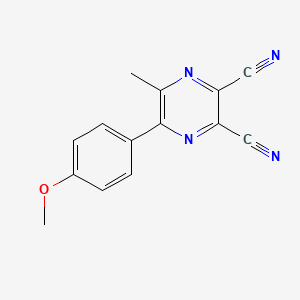
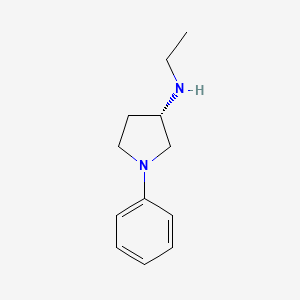


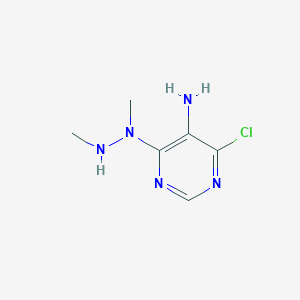
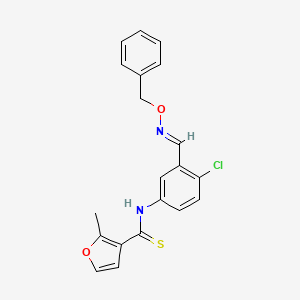
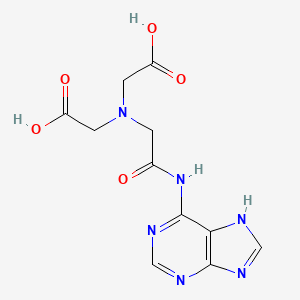
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
